molecular formula C11H13NO2S B1305220 (4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 198991-77-4

(4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1305220
CAS No.: 198991-77-4
M. Wt: 223.29 g/mol
InChI Key: HTRWLFRKMUVNPG-RGURZIINSA-N
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Description

(4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a defined (R) configuration at the 4-position, which is critical for its stereospecific interactions with biological targets. Thiazolidine scaffolds are extensively studied for their ability to act as inhibitors of cysteine proteases [Source] , a class of enzymes implicated in numerous diseases, including parasitic infections, cancer, and neurodegenerative disorders. The mechanism of action often involves the thiazolidine ring interacting with the enzyme's active site cysteine residue. Furthermore, the incorporation of the p-methylphenyl group and the carboxylic acid functionality makes this molecule a valuable chiral synthon or a potential ligand for metalloenzymes. Researchers utilize this compound as a key intermediate in the synthesis of more complex, biologically active molecules and for probing structure-activity relationships (SAR) in the development of new therapeutic agents [Source] . It is supplied as a high-purity compound strictly for research use in laboratory settings.

Properties

IUPAC Name

(4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-7-2-4-8(5-3-7)10-12-9(6-15-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14)/t9-,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRWLFRKMUVNPG-RGURZIINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2NC(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2N[C@@H](CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385057
Record name (4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198991-77-4
Record name (4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a 4-methylphenyl-substituted amine and a thiocarboxylic acid derivative under acidic or basic conditions. The reaction can be catalyzed by various agents such as acids, bases, or transition metal catalysts to improve yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific conditions like elevated temperatures or the presence of solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted aromatic derivatives depending on the substituent introduced.

Scientific Research Applications

(4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications
Target Compound 4-Methylphenyl C₁₁H₁₃NO₂S ~239.29 Potential antimicrobial agent; moderate lipophilicity
(4R)-2-(4-Hydroxyphenyl) derivative 4-Hydroxyphenyl C₁₀H₁₁NO₃S 225.26 Increased polarity due to -OH; possible antioxidant activity
2-(4-Bromophenyl) derivative 4-Bromophenyl C₁₀H₁₀BrNO₂S 288.16 Enhanced halogen bonding; potential enzyme inhibition
2-(4-Nitrophenyl) derivative 4-Nitrophenyl C₁₀H₁₀N₂O₄S 254.26 Strong electron-withdrawing group; superior antibacterial activity against MRSA
2-(4-Trifluoromethylphenyl) derivative 4-CF₃ C₁₁H₁₀F₃NO₂S 285.26 High electronegativity; improved metabolic stability

Physicochemical Properties

  • Solubility : Hydroxyl and carboxylic acid groups (e.g., 4-hydroxyphenyl derivative) increase water solubility, while methyl, bromo, and trifluoromethyl groups enhance lipid solubility .
  • Stereochemical Impact: The (4R) configuration is conserved in bioactive derivatives, as seen in pidotimod (a thiazolidine-based immunomodulator) .

Biological Activity

(4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid (MTCA) is a thiazolidine derivative notable for its diverse biological activities. This compound features a five-membered ring containing both sulfur and nitrogen, which significantly contributes to its pharmacological properties. This article explores the biological activity of MTCA, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C12H13NO2S
  • Molecular Weight : 225.29 g/mol
  • Structure : The thiazolidine ring structure is characterized by the presence of a carboxylic acid group and a 4-methylphenyl substituent.

Mechanisms of Biological Activity

MTCA exhibits several mechanisms of action that underpin its biological activities:

Comparative Studies and Structure-Activity Relationships

The biological activity of MTCA can be compared to other thiazolidine derivatives. A table summarizing key compounds and their activities is presented below:

Compound NameActivity TypeIC50/Effectiveness
This compoundDHFR InhibitorPotentially effective
2-(Phenyl)thiazolidine-4-carboxylic acidAntibacterialEffective against bacteria
2-(3-Methylphenyl)thiazolidine-4-carboxylic acidAntiviral (TMV)Better than ribavirin
2-(2-Naphthyl)thiazolidine-4-carboxylic acidEnzyme InhibitorModerate activity

Case Studies

  • Anticancer Potential :
    A study exploring the anticancer properties of thiazolidine derivatives highlighted MTCA's potential as a chemotherapeutic agent through DHFR inhibition. Further investigations are warranted to assess its efficacy in various cancer models.
  • Antimicrobial Efficacy :
    Research into the antimicrobial properties of MTCA revealed significant activity against common bacterial pathogens. This suggests potential applications in developing new antibiotics or adjunct therapies for existing treatments.
  • Antiviral Applications :
    The exploration of thiazolidine derivatives for antiviral effects against TMV indicates that structural modifications could enhance biological activity. MTCA's unique structure may be optimized for better antiviral efficacy in future studies .

Q & A

Q. What are the key spectroscopic and chromatographic methods for confirming the identity and purity of (4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the stereochemistry and substituent positions. The methylphenyl group (δ ~2.3 ppm for CH3_3) and thiazolidine ring protons (δ ~3.5–5.0 ppm) should align with stereospecific coupling patterns .
    • IR : Confirm carboxylic acid (C=O stretch ~1700 cm1^{-1}) and thiazolidine ring (C-S-C stretch ~600–700 cm1^{-1}) .
  • Chromatographic Purity Assessment :
    • HPLC : Utilize a mobile phase of methanol/water/0.2 M NaH2_2PO4_4/0.4 M tetrabutylammonium hydroxide (5:1:2:3 v/v) at pH 5.5, as per pharmacopeial standards for related thiazolidine derivatives .
    • Melting Point : Compare observed mp (e.g., 201–203°C for analogs) with literature values to assess crystallinity .

Q. What synthetic routes are reported for preparing this compound, and what are their respective yields and stereochemical outcomes?

Methodological Answer:

  • Cyclocondensation Approach :
    • React 4-methylbenzaldehyde with cysteine derivatives under acidic conditions to form the thiazolidine ring. Yields vary (40–70%) depending on solvent (e.g., ethanol vs. DMF) and catalyst (e.g., ZnCl2_2) .
    • Stereochemical control at C4 (R-configuration) is achieved via chiral auxiliaries or enzymatic resolution .
  • Post-Functionalization :
    • Introduce the methylphenyl group via Suzuki-Miyaura coupling after thiazolidine ring formation, but this may reduce enantiomeric purity (~5% loss) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different assay systems?

Methodological Answer:

  • Assay Validation :
    • Standardize enzyme inhibition assays (e.g., using purified target enzymes like cyclooxygenase-2) with controls for pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) to minimize variability .
  • Meta-Analysis :
    • Compare IC50_{50} values across studies, adjusting for assay conditions (e.g., cell-free vs. cell-based systems). Contradictions may arise from off-target effects in whole-cell assays .

Q. What advanced computational modeling approaches are suitable for studying the conformation-activity relationships of this compound’s derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Use force fields (e.g., AMBER) to model the thiazolidine ring’s puckering dynamics and its impact on binding to targets like G-protein-coupled receptors .
  • Docking Studies :
    • Employ AutoDock Vina to predict binding modes, prioritizing enantiomer-specific interactions (e.g., (4R)-configuration vs. 4S) with chiral binding pockets .

Q. What strategies optimize the crystallization of this compound for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening :
    • Use vapor diffusion with 2:1 ethyl acetate/hexane mixtures to promote slow crystallization, as demonstrated for structurally similar thiazolidines .
  • Additive Screening :
    • Introduce small amines (e.g., triethylamine) to stabilize carboxylate groups, improving crystal lattice formation .

Q. How do structural modifications at the 4-methylphenyl group affect metabolic stability in pharmacokinetic studies?

Methodological Answer:

  • Metabolite Identification :
    • Use LC-MS/MS to track hydroxylation at the methyl group (major metabolic pathway) in liver microsome assays .
  • Stability Optimization :
    • Replace the methyl group with trifluoromethyl (CF3_3) to reduce CYP450-mediated oxidation, enhancing half-life (t1/2_{1/2}) by ~3-fold in murine models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid

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